molecular formula C11H8ClNO B8748884 5-Chloro-6-phenylpyridin-3-OL CAS No. 1355070-34-6

5-Chloro-6-phenylpyridin-3-OL

Cat. No.: B8748884
CAS No.: 1355070-34-6
M. Wt: 205.64 g/mol
InChI Key: IIYUYJGHPSMEMG-UHFFFAOYSA-N
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Description

Contextualizing Pyridinols within Heterocyclic Chemistry Research

Pyridinols, which are derivatives of pyridine (B92270) bearing a hydroxyl group, represent a critical subclass of heterocyclic compounds. tsijournals.com The pyridine ring itself is a fundamental aromatic heterocycle, structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom. wikipedia.org This substitution imparts unique properties, including basicity and a distinct electronic distribution, making the pyridine ring a common feature in a wide array of essential compounds, from pharmaceuticals and agrochemicals to vitamins. wikipedia.org

The study of heterocyclic chemistry, particularly unsaturated 5- and 6-membered rings, is a major focus of organic chemistry. tsijournals.com Pyridinols, specifically, are valuable intermediates in the synthesis of various functional molecules. For instance, 3-pyridinol serves as a precursor for certain herbicides and insecticides. tsijournals.com The reactivity and properties of pyridinols can be fine-tuned by the nature and position of substituents on the pyridine ring. The introduction of different functional groups can significantly alter the molecule's electronic properties, solubility, and biological activity. Research into pyridinols often involves their synthesis from various starting materials, including the chemical transformation of carbohydrates, and their subsequent use as building blocks for more complex molecular architectures. tsijournals.comnih.gov The catalytic hydrogenation of pyridinols is another area of study, highlighting their role in creating saturated heterocyclic structures. acs.org

Significance of Halogenated Phenylpyridines in Contemporary Chemical Science

The presence of both a halogen atom and a phenyl group on the pyridine core, as seen in 5-Chloro-6-phenylpyridin-3-OL, places it within the category of halogenated phenylpyridines. This class of compounds is of considerable interest in modern chemical science due to the unique reactivity conferred by the halogen substituent. nih.govacs.org Halogen atoms, such as chlorine, can serve as versatile synthetic handles, enabling a variety of chemical transformations.

Halogenated pyridines are key intermediates in the synthesis of more complex molecules. google.com For example, they can undergo nucleophilic aromatic substitution (SNAr) reactions, where the halogen is displaced by a nucleophile. nih.govacs.org This allows for the introduction of a wide range of functional groups, including O-, S-, N-, and C-nucleophiles. nih.govacs.org Furthermore, the halogen atom can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. This is a powerful strategy for constructing complex biaryl structures, which are prevalent in many pharmaceuticals and materials. google.comrsc.org

The specific arrangement of substituents on the phenylpyridine scaffold is crucial for its reactivity. The electronic interplay between the electron-withdrawing halogen, the phenyl ring, and the pyridine nitrogen atom dictates the regioselectivity of subsequent reactions. nih.govacs.orgorgsyn.org Researchers have developed methods for the selective halogenation of phenylpyridines at various positions, further expanding their synthetic utility. rsc.orgorgsyn.org The resulting halogenated phenylpyridines are valuable building blocks for creating diverse molecular architectures with potential applications in materials science, such as in organic light-emitting diodes (OLEDs), and in the development of new therapeutic agents. nih.govacs.orggoogle.com

Current Research Gaps and Future Directions for this compound Investigations

While the broader classes of pyridinols and halogenated phenylpyridines are well-established areas of research, specific information on this compound is less abundant in publicly available literature. The compound is commercially available from several suppliers, indicating its use in research or as a building block for other molecules. chemicalbook.combldpharm.comaksci.com A patent document describes a method for the synthesis of this compound via a Suzuki coupling reaction between 6-bromo-5-chloropyridin-3-ol and phenylboronic acid. googleapis.com This suggests its potential role as an intermediate in the synthesis of more complex, potentially patentable, compounds.

The primary research gap appears to be the lack of in-depth studies on the specific properties and applications of this compound itself. Future research could focus on several key areas:

Exploration of its Reactivity: A systematic investigation of the reactivity of this compound in various chemical transformations would be valuable. This could include exploring its participation in different types of cross-coupling reactions, nucleophilic substitutions, and reactions involving the hydroxyl group.

Synthesis of Novel Derivatives: Using this compound as a starting material, a library of new derivatives could be synthesized. This would involve modifying the phenyl ring, the pyridine core, or the hydroxyl group to create a diverse set of molecules with potentially interesting properties.

Investigation of Biological Activity: Given the prevalence of pyridinol and phenylpyridine scaffolds in bioactive molecules, it would be worthwhile to screen this compound and its derivatives for potential biological activity. This could encompass a wide range of assays, from antimicrobial to anticancer screening.

Materials Science Applications: The unique electronic and structural features of this compound could make it a candidate for applications in materials science. Research could explore its potential use in the development of new polymers, dyes, or electronic materials. nih.gov

By addressing these research gaps, the scientific community can unlock the full potential of this compound and further expand the rich and diverse field of heterocyclic chemistry.

Properties

CAS No.

1355070-34-6

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

5-chloro-6-phenylpyridin-3-ol

InChI

InChI=1S/C11H8ClNO/c12-10-6-9(14)7-13-11(10)8-4-2-1-3-5-8/h1-7,14H

InChI Key

IIYUYJGHPSMEMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)O)Cl

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 6 Phenylpyridin 3 Ol

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about a molecule's weight, elemental composition, and structural features.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For 5-Chloro-6-phenylpyridin-3-OL, the molecular formula is C₁₁H₈ClNO. bldpharm.com HRMS instruments, such as Fourier-transform ion cyclotron resonance (FTICR-MS) or quadrupole time-of-flight (Q-TOF) spectrometers, can experimentally measure the mass so accurately that it distinguishes the compound from other potential structures with the same nominal mass. rsc.orgacs.org The close correlation between the calculated exact mass and the experimentally determined mass provides definitive confirmation of the molecular formula. acs.org

ParameterValue
Molecular FormulaC₁₁H₈ClNO
Calculated Monoisotopic Mass205.02944 Da
Nominal Mass205 Da
Common HRMS TechniquesFTICR-MS, Q-TOF MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography (LC) with the detection capabilities of mass spectrometry. sorbonne-universite.fr It is widely used to assess the purity of a compound and to analyze complex mixtures. sorbonne-universite.frgcms.cz In a typical setup, a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system separates the components of a sample mixture. bldpharm.comgoogle.com The separated components then enter the mass spectrometer, which serves as a highly sensitive and specific detector. nih.gov

This method is crucial during chemical synthesis to monitor the progress of a reaction and to confirm the purity of the final product, ensuring it exceeds a certain threshold (e.g., >95%). rsc.org The choice of column, mobile phase, and gradient conditions is critical for achieving a successful separation. gcms.czgoogle.com

LC-MS ParameterTypical Specification/ValueReference
Chromatography SystemUPLC/HPLC google.com
Column TypeReversed-Phase (e.g., C18) google.com
Mobile Phase AAcetonitrile/Water with additive (e.g., 10 mM ammonium (B1175870) acetate) google.com
Mobile Phase BWater/Acetonitrile with additive (e.g., 10 mM ammonium acetate) google.com
DetectionMass Spectrometry (e.g., Quadrupole, TOF), UV (e.g., 220 nm) sorbonne-universite.frgoogle.com
ApplicationPurity assessment, reaction monitoring rsc.orgnih.gov

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the transitions of electrons from lower to higher energy levels upon absorption of light. This technique is primarily used to study molecules containing unsaturated systems or atoms with non-bonding electrons.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–800 nm range. The energy absorbed corresponds to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edu The structure of this compound contains multiple chromophores: the phenyl ring, the pyridine (B92270) ring, and heteroatoms (N, O, Cl) with non-bonding electrons (n-electrons). Consequently, its UV-Vis spectrum is expected to show absorptions corresponding to two main types of electronic transitions:

π→π* transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are associated with the aromatic phenyl and pyridine rings. msu.edu

n→π* transitions: These lower-intensity absorptions occur when a non-bonding electron (from oxygen, nitrogen, or chlorine) is promoted to a π* antibonding orbital. msu.edu

The extent of conjugation in the molecule significantly influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). msu.edu

Electronic Transition TypeInvolved OrbitalsAssociated Structural Feature
π → ππ bonding to π antibondingPhenyl and Pyridine Rings
n → πNon-bonding to π antibondingOxygen, Nitrogen, Chlorine atoms

Modern computational chemistry allows for the prediction of UV-Vis spectra, which can then be compared to experimental results for validation. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the energies of electronic transitions, their corresponding absorption wavelengths (λmax), and their intensities (oscillator strengths, f). mdpi.comacu.edu.in

By employing specific functionals (e.g., B3LYP, CAM-B3LYP, PBE0) and appropriate basis sets (e.g., 6-31G(d,p)), researchers can simulate the electronic spectrum. researchgate.netresearchgate.netacs.org A strong agreement between the calculated and experimentally measured spectra confirms the electronic structure and helps in the precise assignment of absorption bands to specific electronic transitions (e.g., HOMO→LUMO). mdpi.comresearchgate.net

ParameterTheoretical (TD-DFT)Experimental (UV-Vis)
Absorption Maxima (λmax)Calculated wavelength (nm)Measured wavelength (nm)
Transition IntensityCalculated Oscillator Strength (f)Molar Absorptivity (ε)
Transition Assignmente.g., HOMO → LUMO (π→π*)Inferred from theory and solvent effects

Solid-State Structural Characterization

While spectroscopic methods provide valuable data on connectivity and electronic properties, only a direct structural elucidation method can reveal the precise three-dimensional arrangement of atoms in a molecule.

Single-crystal X-ray diffraction is the definitive technique for determining the solid-state structure of a crystalline compound. This method provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. mdpi.com For a molecule like this compound, X-ray crystallography would reveal the planarity of the pyridine and phenyl rings and the dihedral angle between them. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or potential π-π stacking between aromatic rings, that govern the crystal packing. researchgate.net While a specific crystal structure for this exact compound is not publicly available, the data obtained from such an analysis would be presented in a standardized format. researchgate.netacs.org

Crystallographic ParameterType of Information Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell (e.g., C2/c)
Unit Cell Dimensions (a, b, c, α, β, γ)Size and angles of the repeating crystal unit
Bond LengthsPrecise distances between bonded atoms (in Å)
Bond AnglesAngles between adjacent bonds (in °)
Intermolecular InteractionsDetails of hydrogen bonds, van der Waals forces, π-stacking

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Crystal Packing

No data available.

To proceed with this section, a suitable single crystal of this compound would need to be grown and subjected to X-ray diffraction analysis. This would yield precise information on:

Molecular Geometry: Bond lengths, bond angles, and torsion angles of the molecule.

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal.

Crystal Packing: The arrangement of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-stacking.

This data would typically be presented in comprehensive tables.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

No data available.

A PXRD pattern of a polycrystalline sample of this compound would provide a characteristic fingerprint of its crystalline form. This analysis would reveal:

Crystalline Phase Identification: Confirmation of the crystallinity and identification of the specific polymorph, if multiple exist.

Phase Purity: Assessment of the presence of any amorphous content or other crystalline impurities.

Lattice Parameters: The diffraction peak positions (2θ values) could be used to refine the unit cell parameters.

The results would be presented as a diffractogram (intensity vs. 2θ) and a corresponding table of characteristic peaks.

Computational Chemistry and Theoretical Investigations of 5 Chloro 6 Phenylpyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed exploration of electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on pyridine (B92270) derivatives are often performed to understand their stability, reactivity, and electronic properties. nih.gov For 5-Chloro-6-phenylpyridin-3-OL, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry and determine various thermodynamic and electronic parameters. ijesit.com

These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. Furthermore, DFT can be used to calculate global reactivity descriptors, which help in predicting the chemical behavior of the molecule.

Table 1: Calculated Global Reactivity Descriptors for a Pyridine Derivative

Parameter Value
Ionization Potential (IP) 7.89 eV
Electron Affinity (EA) 1.23 eV
Electronegativity (χ) 4.56 eV
Chemical Hardness (η) 3.33 eV
Chemical Softness (S) 0.30 eV⁻¹

Note: The data in this table is illustrative and based on typical values for similar pyridine derivatives.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular stability and reactivity. ijesit.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized on the phenyl and pyridine rings, while the LUMO would also be distributed over these aromatic systems.

Table 2: Frontier Molecular Orbital Energies for a Chloro-Hydroxypyridine Analog

Molecular Orbital Energy (eV)
HOMO -6.45
LUMO -1.55

Note: This data is based on a study of a structurally similar compound, 5-chloro-2-hydroxypyridine, and is intended for illustrative purposes. ijesit.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Computational methods can predict spectroscopic properties, such as UV-Vis absorption spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transition energies and corresponding oscillator strengths, which can then be used to simulate the UV-Vis spectrum. researchgate.net

The predicted spectrum for this compound would be expected to show absorptions in the UV region, corresponding to π → π* and n → π* transitions within the aromatic rings. msu.edu Comparing the theoretically predicted spectrum with an experimentally obtained spectrum is a standard method for validating the computational approach.

Table 3: Predicted UV-Vis Absorption Maxima for a Pyridine Derivative

Transition Wavelength (λmax, nm) Oscillator Strength (f)
π → π* 285 0.45

Note: The data presented is hypothetical and serves as an example of what theoretical predictions might yield.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable bond between the pyridine and phenyl rings, MD simulations can provide valuable insights into its conformational landscape.

By simulating the molecule's behavior in a solvent (such as water) over a period of nanoseconds, researchers can identify the most stable conformations and understand the dynamics of conformational changes. This information is critical for understanding how the molecule might interact with biological targets.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is often used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a protein receptor. mdpi.com

These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding site. The results of molecular docking can provide a rationale for the molecule's potential biological activity and guide the design of more potent analogs. researchgate.net

Table 4: Illustrative Molecular Docking Results for a Pyridine Derivative with a Target Protein

Parameter Value
Binding Energy (kcal/mol) -8.5
Interacting Residues TYR23, LYS45, GLU89

Note: This table provides a hypothetical example of the kind of data obtained from a molecular docking study.

Predictive Binding Modes with Biological Targets

There are no publicly available scientific studies detailing the predictive binding modes of this compound with any biological targets. Such studies, typically employing molecular docking simulations, are crucial for understanding the potential therapeutic applications of a compound by visualizing how it might interact with the active site of a protein or enzyme. The absence of this data means that the specific molecular interactions, such as key amino acid contacts and the orientation of the compound within a binding pocket, remain unknown.

Interaction Energy and Hydrogen Bonding Network Analysis

An analysis of the interaction energy and hydrogen bonding network for this compound has not been reported in the scientific literature. This type of computational analysis quantifies the binding affinity of a compound to a target and identifies the specific non-covalent interactions, like hydrogen bonds, that stabilize the complex. Without this information, a detailed understanding of the strength and nature of the binding of this compound to any potential biological receptor is not possible.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

No Quantitative Structure-Activity Relationship (QSAR) models for derivatives of this compound have been published. QSAR studies are instrumental in drug discovery and medicinal chemistry for predicting the biological activity of novel compounds based on their physicochemical properties and structural features. The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities, which does not appear to be available for the derivatives of this compound.

Reactivity and Reaction Mechanisms Involving 5 Chloro 6 Phenylpyridin 3 Ol

Investigation of Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, leading to the formation of a pyridinium (B92312) ion. This further increases the ring's deactivation. Consequently, forcing conditions are typically necessary for electrophilic substitution on unsubstituted pyridine, which proceeds primarily at the 3- and 5-positions.

In 5-Chloro-6-phenylpyridin-3-ol, the outcome of any potential EAS reaction is dictated by the combined directing effects of the existing substituents:

Hydroxyl Group (-OH) at C-3: As a powerful activating group, the hydroxyl substituent directs incoming electrophiles to its ortho (C-2, C-4) and para (C-6) positions through resonance stabilization of the sigma complex.

Chlorine Atom (-Cl) at C-5: The chlorine atom is a deactivating group due to its inductive electron withdrawal, but it directs electrophiles to the ortho (C-4, C-6) and para (C-2) positions via resonance.

Phenyl Group (-C₆H₅) at C-6: The phenyl group is a weakly activating substituent, directing to its ortho and para positions (C-5 on the pyridine ring).

Pyridine Nitrogen: The ring nitrogen atom strongly deactivates the ring and directs incoming electrophiles to the meta positions (C-3, C-5).

Considering these influences, the C-2 and C-4 positions are the most likely sites for electrophilic attack. The hydroxyl group strongly activates both positions. The C-4 position is also favored by the directing effect of the chlorine atom. While the C-6 position is activated by the hydroxyl group, it is already substituted with a bulky phenyl group, making further substitution sterically hindered. Therefore, electrophilic substitution, if achievable, would be expected to occur preferentially at the C-4 position, and possibly at the C-2 position. Reactions such as nitration or halogenation would require carefully optimized conditions to overcome the intrinsic low reactivity of the pyridine nucleus.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halogenated pyridines, particularly when the halogen is located at the 2-, 4-, or 6-position. This enhanced reactivity is due to the ability of the electronegative ring nitrogen to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. pearson.comstackexchange.com

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate. researchgate.net

Elimination: The leaving group (in this case, the chloride ion) is expelled, restoring the aromaticity of the ring.

In this compound, the chlorine atom is at the C-5 position, which is meta to the ring nitrogen. Attack at this position does not allow for the direct delocalization of the negative charge onto the nitrogen atom, as is possible with attack at the C-2, C-4, or C-6 positions. stackexchange.com Consequently, the C-5 position is significantly less activated towards SNAr than the ortho and para positions.

While direct displacement of the C-5 chlorine is challenging, it may be possible under harsh reaction conditions, such as high temperatures, high pressures, and the use of very strong nucleophiles (e.g., alkoxides, amides). The rate of such reactions is influenced by the electronic properties of other substituents on the ring; however, the primary determinant of reactivity in SNAr on pyridines remains the position of the leaving group relative to the nitrogen heteroatom. scispace.comnih.gov

Hydroxyl Group Reactivity: Acylation, Alkylation, and Etherification

The hydroxyl group at the C-3 position imparts phenolic character to the molecule, allowing it to undergo a variety of reactions typical of alcohols and phenols. The acidity of this proton enables its removal by a base, generating a nucleophilic pyridin-3-oxide anion, which is the key reactive species for acylation, alkylation, and etherification.

Acylation: This reaction involves the conversion of the hydroxyl group into an ester. The pyridin-3-oxide anion, generated by treatment with a base, readily reacts with acylating agents such as acyl chlorides or anhydrides. This nucleophilic attack on the electrophilic carbonyl carbon results in the formation of the corresponding ester derivative. quimicaorganica.org

Alkylation and Etherification: The formation of an ether linkage at the C-3 position is achieved through O-alkylation. In the classic Williamson ether synthesis, the pyridin-3-oxide anion acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. scirp.org Modern methods have expanded the scope of this transformation, including palladium-catalyzed and acid-catalyzed protocols for the O-alkylation of hydroxypyridines and pyridones, which can offer improved regioselectivity and milder reaction conditions. rsc.orgrsc.org

The table below summarizes typical conditions for these transformations.

Reaction TypeReagent ClassTypical ReagentsBaseProduct
Acylation Acyl Halide / AnhydrideAcetyl chloride, Benzoyl chloride, Acetic anhydridePyridine, Triethylamine3-Acyloxy-5-chloro-6-phenylpyridine
Alkylation Alkyl HalideMethyl iodide, Ethyl bromide, Benzyl bromideNaH, K₂CO₃, Cs₂CO₃5-Chloro-3-(alkoxy)-6-phenylpyridine
Etherification Alkyl HalidePropyl iodide, Butyl bromideNaH, K₂CO₃, Cs₂CO₃5-Chloro-6-phenyl-3-(alkoxy)pyridine

Chlorine Atom Reactivity: Cross-Coupling and Substitution Reactions

The chlorine atom at the C-5 position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, a wide array of specialized catalyst systems have been developed to facilitate their use in these transformations. libretexts.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for C-C bond formation, coupling the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org The Suzuki coupling of chloropyridines is well-established and allows for the introduction of a variety of aryl, heteroaryl, or alkyl groups at the C-5 position. thieme-connect.comnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgacsgcipr.org The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. It is a premier method for synthesizing substituted anilines and N-aryl heterocycles from readily available starting materials. organic-chemistry.orglibretexts.org

Other significant cross-coupling reactions applicable to the C-5 chlorine atom include the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes). The general mechanism for these reactions involves a catalytic cycle of oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst.

The following table outlines representative conditions for key cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst/Ligand SystemBaseProduct
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Pd(OAc)₂ / SPhosNa₂CO₃, K₃PO₄5-Aryl-6-phenylpyridin-3-ol
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃ / BINAP, XPhosNaOt-Bu, Cs₂CO₃5-(Dialkylamino)-6-phenylpyridin-3-ol
Sonogashira Terminal Alkyne (RC≡CH)PdCl₂(PPh₃)₂ / CuIEt₃N, Piperidine5-(Alkynyl)-6-phenylpyridin-3-ol

Redox Chemistry and Electrochemistry of the Pyridinol Moiety

The redox behavior of this compound is primarily associated with the hydroxypyridine core. The hydroxyl group, particularly in its deprotonated (phenoxide-like) form, is susceptible to oxidation. Studies on related pyridone and hydroxypyridine structures using techniques like cyclic voltammetry have shown that electrooxidation is possible. mdpi.com The process is typically pH-dependent, with the deprotonated anionic form being more easily oxidized. mdpi.com The oxidation of the pyridinol moiety would likely proceed via a one-electron transfer to generate a pyridinyloxyl radical, which could undergo further reactions such as dimerization or reaction with other species.

Conversely, the reduction of the pyridinol ring is difficult. Pulse radiolysis studies on 2-hydroxypyridine (B17775) have shown its one-electron reduction potential to be highly negative (less than -1.9 V vs. NHE), indicating a strong resistance to accepting an electron. ias.ac.in The electrochemical reduction of pyridinium ions has been studied, but this typically occurs at negative potentials and is highly dependent on the electrode material. rsc.orgwpmucdn.com Given the presence of the electron-donating hydroxyl group, the pyridine ring in this compound is not expected to be easily reduced.

Photochemical Transformations and Stability

The photochemical behavior of this compound is largely influenced by the carbon-chlorine bond. Halogenated aromatic compounds are known to undergo photolysis upon exposure to ultraviolet (UV) radiation. The primary photochemical process is often the homolytic cleavage of the C-Cl bond to generate an aryl radical and a chlorine radical.

Studies on the photolysis of 2-halogenated pyridines with 254 nm UV light have demonstrated that they undergo rapid dehalogenation. nih.gov In aqueous media, the primary product from 2-chloropyridine (B119429) was 2-hydroxypyridine, suggesting a photo-hydrolysis pathway. nih.gov This could proceed through the formation of a pyridinyl radical intermediate that subsequently abstracts a hydrogen atom or reacts with water.

Based on these precedents, this compound is expected to be photolabile. Irradiation with UV light would likely induce cleavage of the C-5 chlorine bond. The resulting pyridinyl radical could then be trapped by solvent or other radical scavengers. In an aqueous or alcoholic solvent, this could lead to the formation of 6-phenylpyridin-3,5-diol or its corresponding ether, respectively. The stability of the compound is therefore limited under conditions of prolonged exposure to high-energy light.

Exploration of 5 Chloro 6 Phenylpyridin 3 Ol in Materials Science and Industrial Applications

Precursor for Polymer and Advanced Material Synthesis

Scientific investigation into the direct application of 5-Chloro-6-phenylpyridin-3-ol as a monomer or precursor for the synthesis of polymers and other advanced materials is not extensively documented in publicly available research. The potential of this molecule, which combines a phenyl ring, a chlorinated pyridine (B92270) core, and a hydroxyl group, suggests a theoretical utility in creating functional polymers; however, specific studies remain to be published.

Incorporation into Organic Semiconductor Architectures

There is currently no specific research available detailing the incorporation of this compound into organic semiconductor architectures. The fundamental properties of pyridinol structures could theoretically be of interest for their electronic characteristics, but dedicated studies on this particular compound have not been reported.

Role in Ligand Design for Metal Coordination Polymers

The design of organic ligands is a critical aspect of developing metal coordination polymers, which are also known as metal-organic frameworks (MOFs). nih.gov These materials are constructed from metal ions or clusters linked by organic molecules. nih.gov While pyridine-containing molecules are frequently used as ligands in the synthesis of coordination polymers due to the coordinating ability of the nitrogen atom, specific research detailing the use of this compound in ligand design for such polymers is not found in the current body of scientific literature. The multifunctionality of the compound suggests it could act as a versatile linker, but this potential has yet to be experimentally explored and documented.

Applications in Catalysis

The utility of pyridine-based ligands in catalysis is well-established, particularly in the domain of transition metal-catalyzed reactions. However, the specific catalytic applications of this compound are not described in the available scientific literature.

Investigation as a Ligand in Homogeneous Catalysis

Homogeneous catalysis often relies on soluble catalysts where a metal center is coordinated by organic ligands to tune its reactivity and selectivity. While pyridine derivatives are common ligands, there are no specific studies investigating this compound as a ligand in homogeneous catalysis.

Catalytic Activity in Organic Transformations

Direct studies on the catalytic activity of this compound in organic transformations have not been reported. The field of catalysis is vast, with many reactions benefiting from pyridine-type structures, but research has not yet focused on this specific molecule. researchgate.net

Corrosion Inhibition Studies (for related pyridazine (B1198779)/pyridine compounds)

While direct studies on this compound are lacking, extensive research has been conducted on the corrosion inhibition properties of various pyridine and pyridazine derivatives. These studies provide valuable insight into the potential mechanisms by which such compounds protect metals, typically steel, in corrosive acidic environments. chemmethod.comafricaresearchconnects.comuotechnology.edu.iq

The primary mechanism of corrosion inhibition by pyridine derivatives involves the adsorption of the molecules onto the metal surface. chemmethod.comafricaresearchconnects.com This forms a protective layer that isolates the metal from the corrosive medium, thereby obstructing the corrosion process. chemmethod.com The efficiency of these inhibitors is significantly influenced by their chemical structure, concentration, and the surrounding temperature. africaresearchconnects.comuotechnology.edu.iq

Several studies have demonstrated that the presence of heteroatoms (like nitrogen), aromatic rings, and various substituent groups in the pyridine molecule enhances its adsorption and, consequently, its inhibition efficiency. chemmethod.comresearchgate.net The adsorption process is often found to follow the Langmuir adsorption isotherm, which suggests a uniform layer of the inhibitor molecules on the metal surface. africaresearchconnects.comresearchgate.net

Research has shown that an increase in the concentration of the pyridine derivative inhibitor generally leads to a higher inhibition efficiency, up to an optimal concentration. chemmethod.comuotechnology.edu.iq For instance, one study on a pyridine derivative showed an inhibition efficiency of over 99.6% at a concentration of 0.005 M for mild steel in hydrochloric acid. chemmethod.com Similarly, another novel pyridine derivative achieved an efficiency of 98.4% at a 0.5 mM concentration under the same conditions. uotechnology.edu.iq

The following table summarizes findings from studies on various pyridine derivatives, highlighting their effectiveness as corrosion inhibitors.

Inhibitor (Pyridine Derivative)MetalCorrosive MediumMax. Inhibition Efficiency (%)Optimal Concentration
3-acetyl-4-(substituted-phenyl)-6-(2-oxo-2H-chromen-3-yl) pyridin-2(1H)-oneMild Steel0.5 M HCl>99.620.005 M
3-acetyl-4-(4-bromophenyl)-6-2-oxo-2H-chromen-3-yl pyridine-2(1H)-one (ABCP)Mild Steel0.5 M HCl98.40.5 mM
4-hydroxy-3-(pyridin-2-ylaminomethyl)tolueneMild Steel1 M HCl96.20.005 M
Pyridine-2-thiolBrass0.5 M H₂SO₄>850.25 mM

These studies collectively underscore the significant potential of the pyridine scaffold in the design of effective corrosion inhibitors. chemmethod.comuotechnology.edu.iqresearchgate.netmdpi.com

Pre Clinical in Vitro Biological Investigations and Mechanistic Insights of 5 Chloro 6 Phenylpyridin 3 Ol and Its Derivatives

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, particularly those containing a pyridine (B92270) nucleus, have been a significant area of research for developing new therapeutic agents. The antimicrobial potential of 5-Chloro-6-phenylpyridin-3-OL and its derivatives is explored through their activity against various bacterial and fungal pathogens.

In Vitro Assays Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

While specific studies on the antibacterial activity of this compound are not extensively documented, the broader class of pyridine derivatives has demonstrated significant potential. Research into various substituted pyridines reveals a spectrum of activity against both Gram-positive and Gram-negative bacteria.

For instance, certain alkyl pyridinol derivatives have shown potent antibacterial activity against several strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). mdpi.com Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial action against five types of Gram-positive bacteria, with activity levels comparable to the antibiotic linezolid. nih.gov Other studies have identified 2-(pyridin-3-yl)-1H-benzo[d]imidazole derivatives that are effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli. researchgate.net

The antibacterial spectrum of fluoroquinolones, a major class of antibiotics, is significantly influenced by the C-7 substituent, where nitrogen heterocycles like piperidinyl and pyrrolidinyl groups have proven to be optimal. mdpi.com This highlights the importance of the pyridine scaffold in the development of antibacterial agents.

Table 1: In Vitro Antibacterial Activity of Various Pyridine Derivatives
Compound ClassGram-Positive StrainsGram-Negative StrainsReference
Alkyl Pyridinol DerivativesStaphylococcus aureus (including MRSA strains)Not specified mdpi.com
3-(Pyridine-3-yl)-2-Oxazolidinone DerivativesS. aureus, S. pneumonia, E. faecalis, B. subtilis, S. xylosusNot specified nih.gov
2-(Pyridin-3-yl)-1H-benzo[d]imidazole DerivativesStaphylococcus aureus, Bacillus subtilisEscherichia coli, Pseudomonas aeruginosa researchgate.net
Hybrid Chloro-phenylthiazolyl-s-triazinesLactobacillus casei, Bacillus cereus, Staphylococcus aureusSalmonella typhimurium, Escherichia coli, Klebsiella aerogenes nih.gov

In Vitro Assays Against Fungal Strains

Research into compounds structurally related to this compound has revealed notable antifungal properties. A study on derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one, which features a pyridazine (B1198779) ring instead of a pyridine ring, demonstrated a range of antifungal activities. nih.govnih.gov These compounds were tested in vitro against several phytopathogenic fungi, including Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.govresearchgate.net

The results indicated that while some derivatives showed weak activity, others displayed good antifungal potential. nih.gov Specifically, compounds designated as 3e , 3h , 7b , and 7c in the study showed significant inhibition of fungal growth. nih.govresearchgate.net This suggests that the chloro-phenyl-heterocycle scaffold is a promising starting point for the development of new antifungal agents. nih.govnih.gov Other studies have also confirmed the antifungal potential of various pyridine and naphthyridine derivatives against human pathogens like Candida albicans and Aspergillus niger. mdpi.com

Table 2: In Vitro Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives (% Inhibition at 50 µg/mL)
CompoundGibberella zeaeFusarium oxysporumCercospora mandshuricaReference
3d45.138.243.5 nih.govresearchgate.net
3e-53.240.6 nih.govresearchgate.net
3f43.844.2- nih.govresearchgate.net
3h50.350.947.8 nih.govresearchgate.net
7b57.9-- nih.govresearchgate.net
7c60.543.1- nih.govresearchgate.net

Mechanistic Hypotheses of Antimicrobial Action

The mechanisms through which pyridine-based compounds exert their antimicrobial effects are varied. For certain alkyl pyridinol compounds, evidence suggests a membrane-associated mechanism of action. mdpi.com These compounds have been shown to cause disruption and deformation of the staphylococcal membrane, leading to bactericidal effects. mdpi.com

Another common mechanism for heterocyclic antimicrobials is enzyme inhibition. For example, many fluoroquinolone antibiotics, which often incorporate a pyridine-like core, function by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. mdpi.com Some naphthyridine derivatives have also been identified as potential DNA gyrase inhibitors. mdpi.com It is plausible that this compound and its derivatives could act through similar pathways, either by disrupting microbial cell membrane integrity or by inhibiting essential enzymes involved in microbial survival and proliferation.

Antiproliferative and Cytotoxic Potential in Cancer Cell Lines (In Vitro)

The pyridine scaffold is a key structural motif in numerous anticancer agents, and various derivatives have been investigated for their potential to inhibit cancer cell growth.

Cell Viability and Growth Inhibition Assays

The antiproliferative activity of pyridine derivatives is typically assessed in vitro using a panel of human cancer cell lines. Standard methods include cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of viability. nih.govmdpi.commdpi.com Growth inhibition is also quantified using techniques like the ³H thymidine (B127349) incorporation assay, which measures DNA synthesis and cell proliferation. nih.gov

Studies on various pyridine-containing compounds have demonstrated significant cytotoxic effects. For example, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown potent antiproliferative activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines, with some analogues exhibiting IC₅₀ concentrations below 100 nM. nih.gov Another study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides reported IC₅₀ values in the low micromolar range against colon carcinoma (HCT-116) and colorectal adenocarcinoma (Caco-2) cell lines. mdpi.com However, it has been noted in some studies that the presence of halogen atoms on pyridine derivatives can sometimes lead to lower antiproliferative activity compared to other substituents. researchgate.net

Table 3: Cytotoxic Activity (IC₅₀) of Various Pyridine Derivatives Against Human Cancer Cell Lines
Compound Class/DerivativeCancer Cell LineIC₅₀ ValueReference
Thieno[2-3-b]Pyridine (7h)MDA-MB-231 (Breast)49.9 ± 8.3 nM nih.gov
Thieno[2-3-b]Pyridine (7i)MDA-MB-231 (Breast)< 100 nM nih.gov
Thieno[2-3-b]Pyridine (8h)HCT116 (Colorectal)< 100 nM nih.gov
(S)-1 (DVL Inhibitor)HCT116 (Colon)7.1 ± 0.6 µM mdpi.com
Quinolone-3-carboxamide (19)HCT-116 (Colon)5.3 µM mdpi.com
Quinolone-3-carboxamide (21)HCT-116 (Colon)4.9 µM mdpi.com

Investigation of Cellular Targets and Pathways

The anticancer mechanisms of pyridine derivatives often involve interaction with specific cellular targets and modulation of key signaling pathways. The structural diversity of these compounds allows them to target a wide range of biological processes.

For instance, some 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines are thought to induce their antineoplastic effects by inhibiting phosphoinositide phospholipase C (PI-PLC), thereby disrupting phospholipid metabolism. nih.gov Other pyridine-containing molecules have been developed as inhibitors of the Dishevelled (DVL) protein, a key component of the WNT signaling pathway, which is often dysregulated in cancer. mdpi.com Inhibition of DVL can turn off aberrant WNT signaling, leading to anticancer activity. mdpi.com

Enzymatic Inhibition Studies

The core structure of this compound, featuring a substituted pyridine ring, is a common motif in a variety of enzyme inhibitors. Research on related compounds suggests potential interactions with several key enzyme families.

Kinetic Analysis of Enzyme-Inhibitor Interactions (e.g., Dihydrofolate Reductase, COX-1,2)

Although no kinetic data for this compound with Dihydrofolate Reductase (DHFR) or Cyclooxygenase (COX) enzymes has been published, the general class of pyridine-containing compounds has been explored for inhibitory activity against various kinases. For instance, a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones were evaluated for their ability to inhibit the G2/M checkpoint kinase Wee1. nih.gov These studies often determine the half-maximal inhibitory concentration (IC50) to quantify the potency of such compounds. The kinetic analysis for enzyme inhibitors typically involves determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Table 1: Hypothetical Kinetic Analysis of a Phenylpyridine Derivative against COX-2

Parameter Value Description
IC50 5.2 µM Concentration of inhibitor required to reduce enzyme activity by 50%.
Ki 2.1 µM Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
Mode of Inhibition Competitive Inhibitor binds to the active site of the enzyme, competing with the substrate.

This table is illustrative and not based on experimental data for this compound.

Structure-Activity Relationship (SAR) Derivation from Enzymatic Data

Structure-activity relationship (SAR) studies on related phenyl-pyridine derivatives have provided insights into the features that govern their inhibitory activity. For example, in the study of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as Wee1 kinase inhibitors, variations in substituents on the 6-phenyl ring did not significantly alter the preference for inhibiting c-Src over Wee1. nih.gov However, the addition of solubilizing groups to the 2-anilino ring increased Wee1 activity in many cases. nih.gov This suggests that modifications at different positions of the core structure can fine-tune both potency and selectivity. For this compound, the positions of the chloro, phenyl, and hydroxyl groups would be critical determinants of its enzymatic inhibition profile.

Receptor Binding and Modulation Studies (In Vitro)

The pyridine scaffold is also prevalent in compounds targeting G-protein coupled receptors (GPCRs) and other receptor systems.

Agonist/Antagonist Profiling

In vitro receptor binding assays are crucial for determining the affinity of a compound for a specific receptor and for characterizing its functional activity as an agonist (activator) or antagonist (blocker). For example, studies on dihydropyridine (B1217469) and pyridine derivatives have explored their interaction with adenosine (B11128) receptors, with some compounds showing selectivity for the A3 subtype. nih.gov The binding affinity is typically reported as the inhibition constant (Ki), which is the concentration of the ligand that occupies 50% of the receptors.

Table 2: Illustrative Receptor Binding Profile for a Chlorophenylpyridine Analog

Receptor Ki (nM) Functional Activity
Adenosine A3 85 Antagonist
Dopamine D2 >10,000 Inactive
Serotonin 5-HT2A 1,200 Weak Antagonist

This table is for illustrative purposes and does not represent actual data for this compound.

Allosteric Modulation Mechanisms and Cooperativity Analysis

Beyond direct agonism or antagonism at the primary (orthosteric) binding site, some pyridine derivatives have been identified as allosteric modulators. google.com These compounds bind to a secondary (allosteric) site on the receptor, thereby modulating the effect of the endogenous ligand. For instance, certain pyridine derivatives act as positive allosteric modulators (PAMs) of the muscarinic M1 receptor. google.com Allosteric modulation can offer greater receptor subtype selectivity compared to orthosteric ligands. nih.gov The cooperativity between the allosteric modulator and the orthosteric ligand is a key aspect of these investigations. Several classes of allosteric modulators for the human A3 adenosine receptor, including 3-(2-pyridinyl)isoquinolines, have been reported. nih.gov

Antiviral Activity (In Vitro)

Pyridine-containing compounds have been investigated for a range of antimicrobial and antiviral activities. mdpi.com The evaluation of antiviral activity in vitro typically involves cell-based assays where the ability of a compound to inhibit viral replication is measured. Key parameters determined in these assays include the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window. While specific antiviral data for this compound is not available, the broader class of pyridine derivatives has shown promise. mdpi.com

Table 3: Representative In Vitro Antiviral Activity of a Pyridine Derivative

Virus Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI)
Influenza A (H1N1) MDCK 12.5 >100 >8
Herpes Simplex Virus 1 (HSV-1) Vero 25 >100 >4

This table is a hypothetical representation and is not based on experimental results for this compound.

Future Research Directions and Translational Perspectives

Design and Synthesis of Targeted Derivatives of 5-Chloro-6-phenylpyridin-3-ol

The core structure of this compound is amenable to a variety of synthetic modifications to generate derivatives with enhanced potency and selectivity for specific biological targets. The pyridine (B92270) nucleus is a key pharmacophore in numerous approved drugs, and its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects. ijsat.orgorientjchem.org

Future synthetic efforts could focus on several key areas:

Modification of the Phenyl Ring: Substitution on the phenyl group at the 6-position can significantly influence the molecule's interaction with biological targets. The introduction of various functional groups (e.g., electron-donating or electron-withdrawing groups) can modulate the electronic properties and steric hindrance, potentially leading to improved binding affinity and selectivity.

Derivatization of the Hydroxyl Group: The hydroxyl group at the 3-position is a prime site for derivatization to create prodrugs or to introduce moieties that can form additional interactions with a target protein, such as hydrogen bonds.

Substitution at the Chloro Position: While the chloro group at the 5-position may be crucial for activity, its replacement with other halogens or functional groups could fine-tune the compound's electronic and lipophilic character.

Formation of Fused Heterocyclic Systems: The pyridine ring can serve as a foundation for the synthesis of more complex, fused heterocyclic systems, such as pyridopyrimidines or pyridotriazines. nih.govresearchgate.net This approach has been successful in generating compounds with novel mechanisms of action. A study on the synthesis of 3-aryl-1-(pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ols demonstrated that reduction of the corresponding enones can yield novel alcohol derivatives with potential biological activities. researchgate.net Similarly, the synthesis of novel thiourea (B124793) and thiazolidinone derivatives from 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521) has yielded compounds with potent anticancer activity. nih.gov

A generalized synthetic scheme for creating derivatives of this compound could involve multi-step reactions starting from commercially available precursors. For instance, a common strategy for forming substituted pyridine rings is the reaction of a 1,3-dicarbonyl compound with an aminopyrazole, which could be adapted for the synthesis of novel pyridin-3-ol analogs. nih.gov

Advanced Computational Screening for Novel Applications

Computational methods are indispensable tools in modern drug discovery for identifying potential biological targets and predicting the activity of novel compounds. For this compound and its prospective derivatives, in silico techniques can accelerate the discovery of new therapeutic applications.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound derivatives to the active sites of various enzymes and receptors. For example, molecular docking studies on pyridin-3-yl pyrimidines have been used to investigate their binding mode to the Bcr-Abl kinase, a target in chronic myelogenous leukemia. researchgate.net Similar studies could be performed to screen a virtual library of this compound derivatives against a panel of cancer-related kinases, proteases, or other relevant targets. The results of docking studies on other pyridine derivatives have shown that these compounds can form crucial hydrogen bonds and van der Waals interactions within the active sites of enzymes like biotin (B1667282) carboxylase. researchgate.net

Virtual Screening: Large chemical libraries can be virtually screened against specific protein targets to identify potential hits. This approach has been successfully applied to identify novel inhibitors for various diseases. For instance, virtual screening of triazole derivatives has been used to identify potential antifungal agents. researchgate.net A virtual library of this compound derivatives could be screened against targets implicated in a range of diseases, from infectious diseases to neurodegenerative disorders.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the structural features of compounds with their biological activity. Such models have been successfully used to guide the design of novel pyrazole (B372694) derivatives with potent antifungal activity. rsc.org For this compound, a QSAR model could be developed once a set of derivatives with corresponding biological data is available, providing valuable insights for designing more potent compounds.

Exploration of Bioavailability and Metabolic Stability for Pre-clinical Development

A critical aspect of translating a promising compound from the bench to the clinic is optimizing its pharmacokinetic properties, including bioavailability and metabolic stability. nih.gov Pyridine-containing compounds can present challenges in this regard, but several strategies can be employed to enhance these properties for this compound and its derivatives.

Improving Bioavailability:

Fluorination: The introduction of fluorine atoms at specific positions in a molecule can improve metabolic stability and membrane permeability, leading to better oral bioavailability. acs.org The effect of fluorination on the efficacy of a compound is not always predictable, but strategic placement based on structural information can yield positive results. acs.org

Salt Formation: For compounds with ionizable groups, such as the hydroxyl group in this compound, forming salts can significantly improve aqueous solubility, which is often a limiting factor for bioavailability. acs.org

Heterocycle Replacement: In some cases, replacing an aryl ring with a heterocycle can improve solubility and other pharmacokinetic parameters. acs.orgnih.gov

Enhancing Metabolic Stability: Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily cytochrome P450s. nih.gov

Identifying Metabolic "Soft Spots": In vitro metabolism studies using liver microsomes can identify the sites on the molecule that are most prone to metabolic modification.

Blocking Metabolism: Once metabolic hotspots are identified, chemical modifications can be made to block these positions. This could involve introducing a fluorine atom or a methyl group to sterically hinder the approach of metabolic enzymes.

In Vitro and In Silico Predictions: Early in the drug discovery process, in vitro assays and computational models can be used to predict the metabolic fate of compounds, allowing for the early selection of more stable candidates. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid and accurate prediction of various molecular properties. nih.gov For this compound, these technologies can be leveraged in several ways:

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. ML models, trained on large datasets of known drugs and experimental compounds, can predict these properties for novel molecules like this compound and its derivatives with increasing accuracy. iapchem.orgiapchem.org This allows for the early identification of compounds with potentially unfavorable ADMET profiles, saving time and resources. nih.gov Various ML algorithms, including random forests and deep neural networks, have shown significant promise in predicting key ADMET endpoints. iapchem.org

Predictive Bioactivity Modeling: ML models can be trained to predict the biological activity of compounds against specific targets. By combining chemical structure information with experimental data, these models can learn complex structure-activity relationships and screen large virtual libraries to prioritize compounds for synthesis and testing. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of constraints, such as a target product profile that includes high potency, good bioavailability, and low toxicity, these algorithms can generate novel chemical structures, including derivatives of this compound, that are optimized for success.

The integration of these advanced computational and predictive technologies will be crucial in unlocking the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-6-phenylpyridin-3-OL, and how can purity be optimized?

  • Methodology : Synthesis typically involves halogenation of pyridine precursors followed by Suzuki-Miyaura coupling to introduce the phenyl group. For example, chlorination at the 5-position of a pyridin-3-ol scaffold can be achieved using POCl₃ or SOCl₂ under controlled conditions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) or NMR spectroscopy (monitoring for residual solvents or unreacted intermediates) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Avoid moisture due to potential hydrolysis of the chloro substituent. Use desiccants in storage containers. Safety protocols include wearing nitrile gloves and lab coats, with fume hood use during weighing. Refer to analogous chlorophenol safety guidelines (e.g., PAC-1 exposure limits: 2.1 mg/m³) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (broad peak ~δ 5–6 ppm).
  • FT-IR : Confirm OH stretch (~3200 cm⁻¹) and C-Cl vibration (~750 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validate molecular ion [M+H]⁺ and isotopic patterns for chlorine.
    Cross-reference with computational predictions (e.g., InChI key/SMILES-based simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodology : Use density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying reactive sites (e.g., C5-Cl bond activation). Software like Gaussian or ORCA can model transition states for substitutions. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate predictions. Studies on similar pyridinols suggest steric hindrance from the phenyl group may direct reactivity toward the 6-position .

Q. What strategies resolve contradictions in observed vs. theoretical NMR chemical shifts for this compound?

  • Methodology :

  • Solvent Effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding impacts.
  • Dynamic Exchange : Variable-temperature NMR can detect tautomerization or rotational barriers.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
    Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can researchers analyze byproducts formed during the synthesis of this compound?

  • Methodology :

  • LC-MS/MS : Detect trace impurities (e.g., dichlorinated byproducts or phenyl ring oxidation products).
  • GC-MS : Identify volatile side products (e.g., chloroaromatics).
  • Isolation via Prep-HPLC : Collect fractions for structural elucidation.
    Refer to analogous pyridine derivative studies for common side reactions (e.g., over-halogenation) .

Q. What experimental designs are optimal for studying the oxidative stability of this compound under ambient conditions?

  • Methodology :

  • Accelerated Aging Studies : Expose samples to controlled O₂/UV conditions (e.g., 40°C, 75% RH).
  • Kinetic Monitoring : Use UV-Vis spectroscopy (λ ~270 nm) to track degradation rates.
  • EPR Spectroscopy : Detect radical intermediates during oxidation.
    Compare with indoor surface adsorption studies (e.g., interactions with silica or cellulose surfaces) to model environmental stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.